molecular formula C13H19N5O4 B1674975 H-Arg(NO2)-Obzl CAS No. 7672-27-7

H-Arg(NO2)-Obzl

Cat. No.: B1674975
CAS No.: 7672-27-7
M. Wt: 309.32 g/mol
InChI Key: FAJFGLZHUIUNSS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg(NO2)-Obzl, also known as hydrogen arginine nitrobenzyl ester, is a derivative of the amino acid arginine. This compound is characterized by the presence of a nitro group (-NO2) attached to the arginine molecule, which significantly alters its chemical properties and potential applications. It is commonly used in peptide synthesis and biochemical research due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(NO2)-Obzl typically involves the nitration of arginine followed by esterification. The process begins with the protection of the amino and carboxyl groups of arginine to prevent unwanted side reactions. The nitration is then carried out using a nitrating agent such as nitric acid or a nitrate salt under controlled conditions to introduce the nitro group. Finally, the protected arginine derivative is esterified with benzyl alcohol to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized by spectroscopic methods to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions: H-Arg(NO2)-Obzl undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions, altering the compound’s reactivity.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then participate in further reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products Formed:

    Oxidation: Formation of nitro-arginine derivatives.

    Reduction: Formation of amino-arginine derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

H-Arg(NO2)-Obzl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: Studied for its role in nitric oxide synthesis and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a nitric oxide donor and in the treatment of cardiovascular diseases.

    Industry: Utilized in the production of specialized peptides and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of H-Arg(NO2)-Obzl involves its interaction with nitric oxide synthase (NOS) enzymes. The nitro group is reduced to produce nitric oxide (NO), a signaling molecule that plays a crucial role in various physiological processes. The compound’s ester group allows it to be readily taken up by cells, where it can exert its effects on molecular targets and pathways involved in NO synthesis and signaling.

Comparison with Similar Compounds

H-Arg(NO2)-Obzl can be compared with other arginine derivatives such as:

    Nω-Nitro-L-arginine methyl ester (L-NAME): Similar in structure but with a methyl ester group instead of a benzyl ester.

    Nω-Nitro-L-arginine (L-NNA): Lacks the ester group, making it less lipophilic and less readily taken up by cells.

    Nω-Nitro-L-arginine benzyl ester (L-NABE): Similar to this compound but with different ester groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of a nitro group and a benzyl ester, which confer distinct chemical properties and biological activities compared to other arginine derivatives.

Properties

IUPAC Name

benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJFGLZHUIUNSS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998034
Record name Benzyl N~5~-(N-nitrocarbamimidoyl)ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7672-27-7
Record name N(w)-nitroarginine benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007672277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl N~5~-(N-nitrocarbamimidoyl)ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NÏ?Nitro-L-arginine benzyl ester p-toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Arg(NO2)-Obzl
Reactant of Route 2
H-Arg(NO2)-Obzl
Reactant of Route 3
Reactant of Route 3
H-Arg(NO2)-Obzl
Reactant of Route 4
H-Arg(NO2)-Obzl
Reactant of Route 5
Reactant of Route 5
H-Arg(NO2)-Obzl
Reactant of Route 6
H-Arg(NO2)-Obzl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.